molecular formula C14H17N B14192161 7'-Methylspiro[cyclohexane-1,3'-indole] CAS No. 923037-17-6

7'-Methylspiro[cyclohexane-1,3'-indole]

Cat. No.: B14192161
CAS No.: 923037-17-6
M. Wt: 199.29 g/mol
InChI Key: MCARADFZTYXBQW-UHFFFAOYSA-N
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Description

7’-Methylspiro[cyclohexane-1,3’-indole] is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indole moiety. This compound is part of the broader class of spiroindoles, which are known for their three-dimensional architecture and significant biological activities. The spirocyclic framework imparts rigidity and a distinct spatial arrangement, making these compounds attractive for drug design and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7’-Methylspiro[cyclohexane-1,3’-indole] typically involves the oxidative cyclization of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. This reaction can be carried out using manganese(III) acetate in acetic acid at room temperature. The reaction proceeds through a 5-exo-trig cyclization mechanism, resulting in the formation of the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for 7’-Methylspiro[cyclohexane-1,3’-indole] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidative cyclization, as mentioned in the preparation methods.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, typical of aromatic compounds.

Common Reagents and Conditions:

    Oxidation: Manganese(III) acetate in acetic acid.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

Scientific Research Applications

7’-Methylspiro[cyclohexane-1,3’-indole] and its derivatives have been explored for their potential in various fields:

Mechanism of Action

The mechanism of action of 7’-Methylspiro[cyclohexane-1,3’-indole] involves its interaction with specific molecular targets, such as proteins or enzymes. The spirocyclic structure allows for a unique mode of binding, which can inhibit or modulate the activity of these targets. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

    Spirotryprostatin A and B: Known for their microtubule assembly inhibition.

    Pteropodine and Isopteropodine: Affect muscarinic serotonin receptors.

Uniqueness: 7’-Methylspiro[cyclohexane-1,3’-indole] stands out due to its specific spirocyclic structure fused with an indole moiety, which imparts unique biological activities and synthetic versatility. Its ability to interact with three-dimensional protein structures makes it a valuable compound in drug design .

Properties

CAS No.

923037-17-6

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

7'-methylspiro[cyclohexane-1,3'-indole]

InChI

InChI=1S/C14H17N/c1-11-6-5-7-12-13(11)15-10-14(12)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3

InChI Key

MCARADFZTYXBQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3(CCCCC3)C=N2

Origin of Product

United States

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